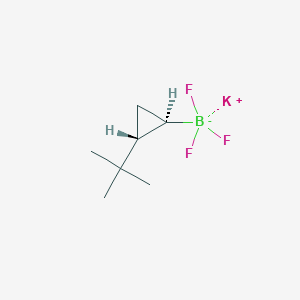

trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate

Description

trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate (CAS: 2375371-69-8) is an organoboron reagent with the molecular formula C₇H₁₃BF₃K and a molar mass of 204.08 g/mol . Its structure features a cyclopropane ring substituted with a bulky tert-butyl group at the 2-position, trans-configuration, and a trifluoroborate anion stabilized by potassium. This compound is a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of cyclopropyl motifs into pharmaceuticals, agrochemicals, and advanced materials. The tert-butyl group imparts steric and electronic effects that influence reactivity and stability, distinguishing it from other trifluoroborate derivatives.

Properties

IUPAC Name |

potassium;[(1R,2R)-2-tert-butylcyclopropyl]-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BF3.K/c1-7(2,3)5-4-6(5)8(9,10)11;/h5-6H,4H2,1-3H3;/q-1;+1/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIVWMMKAGJIEF-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CC1C(C)(C)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]([C@@H]1C[C@H]1C(C)(C)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375371-69-8 | |

| Record name | rac-potassium [(1R,2R)-2-tert-butylcyclopropyl]trifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate typically involves the reaction of a cyclopropylboronic acid derivative with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. The tert-butyl group is introduced to the cyclopropyl ring to enhance the stability and reactivity of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed couplings with aryl/heteroaryl halides under optimized conditions:

Key performance data with benzyl chlorides:

| Entry | Benzyl Chloride Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 1 | 4-OMe | 58 | 5 |

| 2 | 3-Cl | 77 | 3 |

| 3 | 2-Me | 76 | 3 |

| 4 | 4-CF₃ | 62 | 7 |

| 5 | 4-NO₂ | 56 | 5 |

Data adapted from large-scale coupling trials

Steric effects significantly impact reactivity:

-

Coupling fails with ortho-disubstituted aryl chlorides due to hindered transmetalation

-

Reactions with primary alkyl bromides show <10% yield under standard conditions

Chan-Lam Oxidative Coupling

The copper-mediated variant demonstrates complementary reactivity:

-

Catalyst : Cu(OAc)₂ (10 mol%) with 1,10-phenanthroline ligand (20 mol%)

-

Oxidant : O₂ (1 atm)

Notable characteristics:

-

Enables direct coupling with phenols (45-72% yield) without pre-activated substrates

-

Requires carefully controlled water content (10-15% v/v) for optimal boronate speciation

Transmetalation Pathway

XAS studies of analogous Pd/Zn systems reveal:

-

Formation of Pd-Zn μ-bridged intermediates during catalyst activation

-

Rate-determining transmetalation step with inversion of configuration at boron

-

Steric protection of cyclopropane ring prevents β-hydride elimination (<2% byproducts)

Ligand Effects

Phosphine ligands critically modulate reactivity:

| Ligand | Yield (%) | Isomerization Ratio (branched:linear) |

|---|---|---|

| RuPhos | 77 | >200:1 |

| n-BuPAd₂ | 89 | 4:1 |

| P(t-Bu)₃ | 98 | 36:1 |

Comparative data for secondary alkyl couplings

Stability Considerations

The trifluoroborate group confers exceptional stability:

Limitations and Challenges

-

Electrophile Scope : Fails with aliphatic amines (0% yield in amination trials)

-

Steric Threshold : Minimum 1.5 Å Tolman cone angle required for effective transmetalation

-

Solvent Sensitivity : Reactions in THF/dioxane give <5% conversion due to poor borate solubility

This reagent's combination of stereochemical fidelity and operational simplicity makes it particularly valuable for constructing cyclopropane-containing pharmaceuticals and materials. Recent advances in nickel-catalyzed systems (not yet demonstrated with this specific borate) suggest future potential for coupling with sulfonate esters and other challenging electrophiles .

Scientific Research Applications

Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling

The compound is particularly effective in Suzuki-Miyaura reactions, where it can couple with various electrophiles to form new C–C bonds. Studies have shown that potassium cyclopropyltrifluoroborates can achieve moderate to good yields when coupled with benzyl chlorides, demonstrating the utility of cyclopropyl groups in enhancing reactivity and selectivity in these reactions .

Case Study: Efficiency with Different Electrophiles

In a systematic study, potassium cyclopropyltrifluoroborate was reacted with a range of benzyl chlorides possessing both electron-withdrawing and electron-donating groups. The results indicated that the reaction conditions could be optimized using different palladium catalysts and bases to achieve high yields (up to 77%) across various substrates .

| Electrophile Type | Yield (%) |

|---|---|

| Electron-rich benzyl chlorides | 66 |

| Electron-poor benzyl chlorides | 57 |

| Sterically hindered substrates | 29 |

Synthesis of Complex Molecules

Functionalization Strategies

The ability to transform trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate into various functional groups allows for the synthesis of complex molecules. For instance, it can be converted into enamides via ring-opening reactions, facilitating the generation of stereochemically defined products . Additionally, one-pot borylation/oxidation methods have been developed to streamline the synthesis process while maintaining high efficiency .

Medicinal Chemistry Applications

Drug Development Potential

The unique properties of cyclopropane-containing compounds make them attractive candidates in drug development. Cyclopropyl groups are prevalent in many bioactive molecules and pharmaceuticals due to their ability to modulate pharmacokinetic properties and enhance metabolic stability . The incorporation of this compound into drug-like scaffolds can potentially improve solubility and bioavailability.

Stability and Handling

One significant advantage of using this compound is its stability under various reaction conditions compared to other organoboron compounds. This stability allows for easier handling and storage, making it a preferred choice for synthetic chemists looking to incorporate boron-based reagents into their workflows .

Mechanism of Action

The mechanism of action of trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate in cross-coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetallation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The tert-butyl group provides steric hindrance, enhancing the selectivity and efficiency of the reaction.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

*Yields depend on synthetic methods; tert-butyl derivatives historically exhibit lower yields due to steric hindrance .

Key Observations :

- Steric Effects : The tert-butyl group in the trans-cyclopropyl trifluoroborate introduces significant steric bulk, which stabilizes the cyclopropane ring against ring-opening reactions but may reduce reaction rates in cross-couplings compared to less hindered analogs like cyclopropyltrifluoroborate .

Reactivity in Cross-Coupling Reactions

- This compound: Limited direct data exists, but analogous tert-butyl-substituted o-xylylenes exhibit reduced regioselectivity in dimerization (head-to-head vs. head-to-tail) due to steric-driven diradical mechanisms . This suggests that tert-butyl groups in trifluoroborates may favor similar steric control in coupling reactions.

- Potassium Cyclopropyltrifluoroborate: Demonstrates broad utility in copper-mediated O-cyclopropylation of phenols with high efficiency, a reaction where tert-butyl analogs may underperform due to steric constraints .

- Secondary Alkyl Trifluoroborates : Cyclohexyl and cyclobutyl derivatives achieve yields up to 58% in borazaronaphthalene synthesis, outperforming tert-butyl systems (25% yield via older methods) .

Biological Activity

The compound trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate is part of a broader class of organotrifluoroborates, which have garnered attention for their utility in organic synthesis and potential biological applications. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a cyclopropyl ring substituted with a tert-butyl group and a trifluoroborate moiety. This configuration contributes to its unique reactivity and stability compared to other organoboron compounds.

Table 1: Key Properties

| Property | Value |

|---|---|

| Molecular Formula | CHBFK |

| Molecular Weight | 207.06 g/mol |

| Solubility | Soluble in polar solvents |

| Stability | Stable under ambient conditions |

This compound exhibits biological activity primarily through its role as a nucleophilic reagent in various chemical transformations. It has been shown to participate in cross-coupling reactions that can modify biologically active molecules, potentially enhancing their therapeutic properties.

Antimicrobial Activity

Recent studies have indicated that organotrifluoroborates can act as effective antimicrobial agents. For example, potassium trifluoroborate salts have demonstrated activity against Mycobacterium tuberculosis , a significant pathogen responsible for tuberculosis. The inhibition of polyketide synthase 13 (Pks13), an essential enzyme for mycobacterial survival, has been linked to the efficacy of these compounds .

Case Studies

- Inhibition of Mycobacterium tuberculosis

- Cross-Coupling Reactions

Table 2: Biological Activity Summary

| Activity Type | Target Organism/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | Inhibition (MIC < 1 μM) | |

| Organic Synthesis | Various aryl compounds | Cross-coupling success |

Safety and Toxicity

While potassium trifluoroborates are generally considered stable and safe for use in laboratory settings, comprehensive toxicological assessments are necessary to evaluate their safety for therapeutic applications. Current literature suggests that further studies are needed to fully understand the safety profile of this compound in vivo.

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–40°C | Prevents BF₃ decomposition |

| pH | 7–9 | Stabilizes KHF₂ |

| Purification | EtOH/H₂O (3:1) | Removes K⁺ salts |

Q. Table 2: Reaction Contradictions and Solutions

| Issue | Cause | Solution |

|---|---|---|

| Low Coupling Yield | Residual KHF₂ | Reprecipitate product |

| Side Reactions | Strong bases | Use mild bases (Cs₂CO₃) |

| Hygroscopicity | Moisture exposure | Store at 2–8°C in P₂O₅ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.